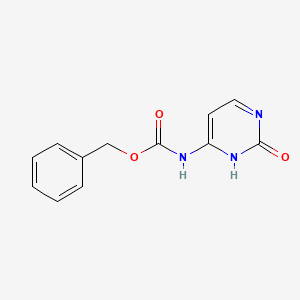

N4-Benzyloxycarbonyl Cytosine

Übersicht

Beschreibung

N4-Benzoylcytosine is an amide whose anti-microbial activity against pathogenic microorganisms has been studied . It is also known as N-(1,2-Dihydro-2-oxo-4-pyrimidinyl)benzamide and N-(2-Oxo-1,2-dihydro-4-pyrimidinyl)benzamide . The molecular formula is C12H11N3O3 and the molecular weight is 245.23 g/mol.

Synthesis Analysis

The synthesis of N4-Benzoylcytosine involves the use of commercially available and inexpensive nucleotide phosphoramidites. These are routinely used for the assembly of oligonucleotides (ODN). Derivatives such as T, isobutyryl-dG (iBu dG), benzoyl-dA (Bz dA), acetyl-dC (Ac dC), and benzoyl-dC (Bz dC) are sufficient to produce orthogonally protected ODNs . A clean and efficient post-synthetic amination of an ODN assembled with such phosphoramidites can be selectively achieved at the N4 position of a singly introduced Bz dC .Molecular Structure Analysis

The N4-methylation of cytidine in RNA plays important roles in both bacterial and eukaryotic cells . Thermostability and X-ray crystallography studies, together with molecular dynamic simulation studies, have demonstrated that m4C retains a regular C:G base pairing pattern in RNA duplex and has a relatively small effect on its base pairing stability and specificity .Chemical Reactions Analysis

The selective N-4 alkylation of cytosine plays a critical role in the synthesis of biologically active molecules . This work focuses on the development of practical reaction conditions toward a regioselective synthesis of N-4-alkyl cytosine derivatives .Wissenschaftliche Forschungsanwendungen

Tautomeric Changes in Oligonucleotide Synthesis

N4-benzoylation of 5-methylcytosine derivatives, often used in oligonucleotide synthesis, causes a tautomeric shift from a 4-amino- to a 4-imino isomer. This change, identifiable through 13C NMR and confirmed by X-ray data, affects the hydrolytic stability of the compounds (Busson et al., 1999).

Development of Fluorescent Cytosine Analogues

5,6-BenzopC, a fluorescent cytosine analogue synthesized using N4-aryl,N4-(Boc)cytosine as a key intermediate, exhibits interesting fluorescence properties and tolerates hybridization with DNA and RNA in peptide nucleic acid (PNA) oligomerization studies (Suchý & Hudson, 2014).

Influence on PNA Triplex Formation

The incorporation of N-((N4-(benzoyl)cytosine-1-yl)acetyl)-N-(2-Boc-aminoethyl)glycine (CBz) into PNA oligomers alters their binding mode and decreases the thermal stability of PNA-DNA complexes, affecting triplex formation at neutral pH (Christensen et al., 1998).

Role in Mutagenesis Studies

N4-Aminocytidine, a mutagen toward Escherichia coli and Salmonella typhimurium, causes AT to GC transitions in DNA replication, providing insights into mutagenic processes (Negishi et al., 1985).

Identification of DNA Modifications

The iRG-4mC tool, based on neural network architecture, efficiently identifies N4-methylcytosine sites in the genome, assisting in understanding genetic modification processes and structural DNA alterations (Lim et al., 2021).

Prodrug Synthesis and Antiviral Activity

The synthesis of various prodrugs of 1-[2',3'-dideoxy-3'-C-(hydroxymethyl)-beta-D-erythropentofuranosyl] cytosine shows the potential for developing antiviral agents, with certain analogues exhibiting significant activity against various viruses (Mauldin et al., 1998).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The N4-methylation of cytosine in RNA plays important roles in both bacterial and eukaryotic cells . To gain insight into the biological functions of 4mC, it is critical to identify their modification sites in the genomics . Future research will likely focus on further understanding the biological roles of this modification and developing methods for its accurate identification .

Eigenschaften

IUPAC Name |

benzyl N-(2-oxo-1H-pyrimidin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-11-13-7-6-10(14-11)15-12(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOABLAGDAOTKAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

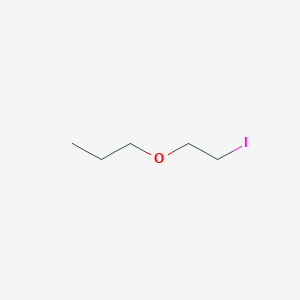

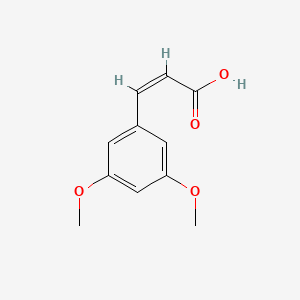

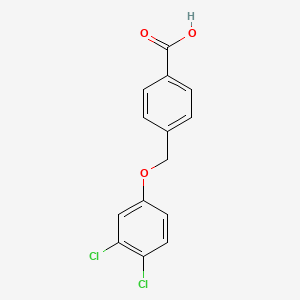

Retrosynthesis Analysis

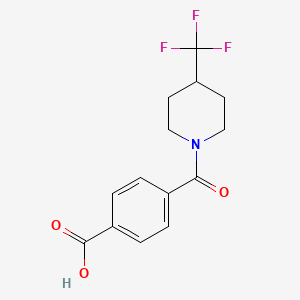

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

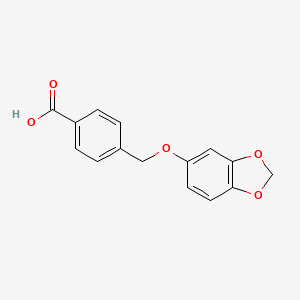

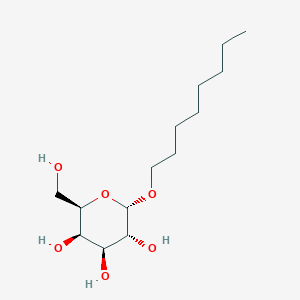

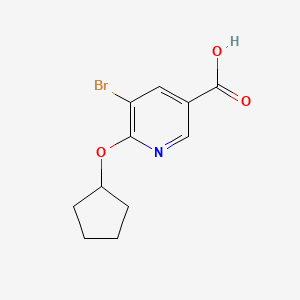

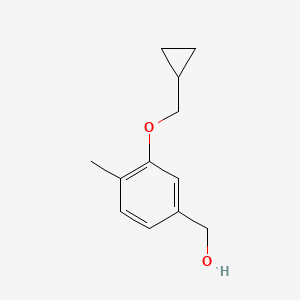

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid](/img/structure/B3104688.png)

![4-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B3104698.png)

![4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid](/img/structure/B3104710.png)